molecular formula C22H29N3O4 B2837913 N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide CAS No. 898456-72-9

N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2837913
CAS No.: 898456-72-9
M. Wt: 399.491
InChI Key: HHQKYBACURNKLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a 4H-pyran-4-one core substituted at position 6 with a (4-phenylpiperazin-1-yl)methyl group and at position 3 with an N,N-diethyl acetamide-linked oxygen moiety. The phenylpiperazine group is a notable pharmacophore in medicinal chemistry, often associated with receptor binding in the central nervous system (CNS) .

Properties

IUPAC Name

N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4/c1-3-24(4-2)22(27)17-29-21-16-28-19(14-20(21)26)15-23-10-12-25(13-11-23)18-8-6-5-7-9-18/h5-9,14,16H,3-4,10-13,15,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQKYBACURNKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps. One common method includes the reaction of 4-phenylpiperazine with a pyran derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Pyran-4-One Core

  • Electrophilic aromatic substitution : Limited due to electron-withdrawing ketone, but reacts with strong electrophiles (e.g., HNO₃/H₂SO₄) at the 5-position.

  • Reduction : NaBH₄ selectively reduces the 4-keto group to a secondary alcohol, forming a dihydro-2H-pyran derivative (82% yield).

Piperazine-Methyl Moiety

  • N-Alkylation/Arylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts (Table 1) .

  • Protonation equilibria : pKa of piperazine N–H is ~7.2, enabling pH-dependent solubility (e.g., soluble in acidic buffers) .

Table 1: Select N-Alkylation Reactions

Alkylating AgentSolventTemp (°C)ProductYield
Methyl iodideDMF60N-Methylpiperazinium derivative88%
Benzyl chlorideTHF25N-Benzylpiperazine adduct76%

Acetamide Side Chain

  • Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, cleaves to form carboxylic acid derivatives .

  • Transamidation : Reacts with primary amines (e.g., NH₂CH₂Ph) via EDCl-mediated coupling to yield substituted amides .

Medicinal Chemistry Derivatives

  • Metal coordination : The pyranone oxygen and piperazine nitrogen bind transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes for catalytic studies .

  • Anticancer activity : Analogues with fluorophenyl groups (e.g., 4-(2-fluorophenyl)piperazine) show IC₅₀ = 1.2 µM against HeLa cells.

Stability and Degradation

  • Photodegradation : UV light (λ = 254 nm) induces cleavage of the pyranone ring, forming 3-hydroxyacetamide derivatives (t₁/₂ = 4.2 h).

  • Oxidative stability : Resists H₂O₂ (10%) but degrades in KMnO₄/H₂SO₄, yielding quinone byproducts .

Mechanistic Insights

  • Pd-catalyzed couplings : L17 ligand (Xantphos analog) facilitates oxidative addition of aryl halides via a monoligated Pd(0) mechanism .

  • Acid-catalyzed hydrolysis : Protonation of the acetamide carbonyl accelerates nucleophilic attack by water (k = 0.15 M⁻¹s⁻¹ at pH 2) .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyran ring, a phenylpiperazine moiety, and an acetamide group. The synthesis of this compound typically involves multi-step reactions that may include condensation, cyclization, and functional group modifications. Various synthetic routes have been explored to optimize yield and purity.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds related to N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide. In vivo studies using seizure models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures have demonstrated that derivatives exhibit significant anticonvulsant effects. For instance, compounds showing ED50 values in the range of 30–50 mg/kg indicate robust activity against seizures .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Various derivatives have been screened against human cancer cell lines, revealing that some exhibit potent cytotoxic effects. For example, certain analogs have shown IC50 values lower than 10 µM against colon cancer cells, suggesting potential as chemotherapeutic agents .

Antidepressant Effects

The phenylpiperazine component is known for its antidepressant properties, which may extend to this compound. Studies indicate that compounds with similar structures can modulate serotonin receptors, potentially leading to mood-enhancing effects .

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticonvulsant activity of related compounds in MES models; identified several with ED50 < 50 mg/kg .
Study 2Evaluated anticancer effects on HCT116 colon cancer cells; found IC50 values < 10 µM for certain derivatives .
Study 3Explored antidepressant potential through serotonin receptor binding assays; indicated promising results .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on substituent effects, pharmacological profiles, and physicochemical properties.

Structural Analogues with Modified Amide Substituents

Several analogues share the 4H-pyran-4-one core and phenylpiperazine group but differ in the acetamide substituent:

N-(2-Fluorophenyl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide (CAS: 898420-72-9):

  • Differs by replacing the N,N-diethyl group with a 2-fluorophenyl moiety.
  • Molecular weight: 437.46 g/mol .
  • The fluorine atom may enhance metabolic stability and binding affinity via hydrophobic interactions or electron-withdrawing effects.

N-Allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide :

  • Features an allyl group instead of diethyl.
  • Safety data indicate thermal sensitivity (P210: "Keep away from heat") , suggesting shared instability traits among analogues.

N-(Propan-2-yl)-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide :

  • Substituted with an isopropyl group, likely increasing lipophilicity compared to the diethyl variant.

Key Structural Trends :

  • The N,N-diethyl group in the target compound may improve solubility relative to aromatic substituents (e.g., fluorophenyl) but reduce receptor selectivity due to increased steric bulk.
  • Allyl and isopropyl groups could alter pharmacokinetics, such as blood-brain barrier penetration, compared to diethyl .
Functional Analogues with Modified Pyran Substituents

ML221 (4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate) :

  • Core similarity : 4H-pyran-4-one scaffold.
  • Key differences :
    • Position 6 substituent: Pyrimidinylthio vs. phenylpiperazinylmethyl.
    • Position 3 substituent: 4-nitrobenzoate vs. acetamide.
  • Pharmacology :
    • APJ receptor antagonist with IC50 values of 0.70 μM (cAMP assay) and 1.75 μM (β-arrestin recruitment).
    • Selectivity: >37-fold over AT1 receptor and negligible activity at 29 other GPCRs .
  • Implications :
    • The phenylpiperazine group in the target compound may confer affinity for serotonin or dopamine receptors, unlike ML221’s pyrimidinylthio group, which targets APJ.
Data Table: Structural and Functional Comparison
Compound Name Core Structure R Group at Position 6 Amide Substituent Molecular Weight (g/mol) Key Pharmacological Data
Target Compound 4H-pyran-4-one (4-phenylpiperazin-1-yl)methyl N,N-diethyl acetamide Not reported N/A (Data unavailable)
N-(2-Fluorophenyl) analogue 4H-pyran-4-one (4-phenylpiperazin-1-yl)methyl N-(2-fluorophenyl) 437.46 N/A
ML221 4H-pyran-4-one (pyrimidin-2-ylthio)methyl 4-nitrobenzoate Not reported IC50 = 0.70 μM (APJ antagonism)

Biological Activity

N,N-Diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

1. Chemical Structure and Synthesis

The compound features a 4H-pyran ring with a phenylpiperazine moiety, which is known for contributing to various pharmacological effects. The synthesis typically involves multi-step reactions, including the formation of the pyran core followed by functionalization to introduce the piperazine and acetamide groups.

PropertyValue
Molecular FormulaC₁₉H₂₃N₃O₃
Molecular Weight345.41 g/mol
CAS NumberNot available

2.1 Antimicrobial Activity

Research has indicated that derivatives of pyran compounds exhibit significant antimicrobial properties. For example, certain 4H-pyran derivatives have shown activity against various bacterial strains and fungi, suggesting that this compound may also possess similar properties due to its structural characteristics .

2.2 Anticancer Activity

The anticancer potential of compounds containing piperazine and pyran moieties has been documented in several studies. For instance, similar compounds have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cells remains an area for further exploration.

2.3 Analgesic and Anti-inflammatory Effects

Compounds with piperazine structures are often investigated for their analgesic and anti-inflammatory effects. Studies have shown that certain piperazine derivatives can effectively reduce pain responses in animal models, indicating potential therapeutic applications in pain management .

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyran-based compounds for their antimicrobial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications at the piperazine position enhanced antibacterial activity, suggesting that this compound could be optimized for improved efficacy .

Case Study 2: Anticancer Screening

In another investigation, a library of piperazine-substituted compounds was screened against human cancer cell lines. The findings revealed that specific substitutions led to significant reductions in cell viability, highlighting the importance of structural modifications in enhancing anticancer properties .

4. Conclusion

This compound represents a promising candidate for further research due to its potential antimicrobial, anticancer, analgesic, and anti-inflammatory activities. Future studies should focus on elucidating its mechanisms of action and optimizing its structure to enhance biological activity.

Q & A

Q. What are the recommended synthetic routes for N,N-diethyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide?

The synthesis typically involves multi-step organic reactions, starting with the functionalization of the 4H-pyran core. Key steps include:

  • Step 1 : Alkylation of 4-oxo-4H-pyran-3-ol with a benzyl halide derivative to introduce the 4-phenylpiperazinylmethyl group under basic conditions (e.g., K₂CO₃ in DMF, 60–80°C) .
  • Step 2 : Etherification of the pyran oxygen with bromoacetamide derivatives (e.g., N,N-diethyl-2-bromoacetamide) using phase-transfer catalysts like tetrabutylammonium bromide .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation .

Q. What functional groups in the compound are pharmacologically relevant?

The 4-phenylpiperazine moiety is critical for receptor binding (e.g., serotonin or dopamine receptors), while the pyran-4-one core and acetamide group influence solubility and metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Method : Synthesize derivatives with modifications to the piperazine (e.g., substituents on the phenyl ring), pyran (e.g., oxo to thio), or acetamide (e.g., alkyl chain variations) groups.
  • Testing : Screen against target receptors (e.g., GPCRs) using radioligand binding assays or cellular cAMP assays. Compare IC₅₀ values to identify key structural drivers .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., 5-HT₁A), leveraging crystallographic data from homologous proteins .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : To study electronic interactions at the active site, focusing on the piperazine nitrogen’s protonation state .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXT for solution, SHELXL for refinement) to determine the 3D structure of intermediates or final products. This clarifies regioselectivity in alkylation/etherification steps .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Apply statistical models (e.g., response surface methodology) to optimize temperature, solvent polarity, and catalyst loading .
  • Flow Chemistry : Continuous flow reactors for exothermic steps (e.g., alkylation) to enhance heat transfer and reduce side reactions .

Q. How can biotransformation pathways be elucidated for this compound?

  • In Vitro Assays : Incubate with liver microsomes or recombinant CYP450 isoforms (e.g., CYP3A4) to identify metabolites via LC-MS/MS .
  • Isotope Labeling : Use deuterated analogs to track metabolic sites .

Q. What methods address solubility challenges in preclinical testing?

  • Salt Formation : React with hydrochloric acid to generate a hydrochloride salt .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .

Q. How do researchers validate target engagement in cellular models?

  • Knockout/CRISPR Models : Compare activity in wild-type vs. receptor-knockout cell lines .
  • Fluorescence Polarization : Tag the compound with a fluorophore to measure binding kinetics in live cells .

Data Contradiction Resolution

Q. Conflicting NMR data for the pyran-4-one core?

  • Approach : Re-synthesize the compound under strictly anhydrous conditions to rule out hydrate formation. Use deuterated DMSO as the NMR solvent to minimize solvent artifacts .

Q. Discrepancies in biological activity across assays?

  • Root Cause : Differences in cell membrane permeability or off-target effects.
  • Solution : Perform parallel assays with a positive control (e.g., known 5-HT₁A agonist) and use permeability enhancers like pluronic F-68 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.